An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-METHOXY-[1,1'-BIPHENYL]-2-AMINE
Introduction
5-methoxy-[1,1'-biphenyl]-2-amine is a substituted biphenyl derivative whose structural confirmation is paramount in synthetic chemistry and drug discovery pipelines. The biphenyl scaffold is a privileged structure in medicinal chemistry, and precise characterization of its derivatives is critical for establishing structure-activity relationships (SAR).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of such molecules, providing detailed information on connectivity and chemical environment at the atomic level.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, the following standardized numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for 5-methoxy-[1,1'-biphenyl]-2-amine.
Core Principles Influencing the NMR Spectrum
The chemical shifts in 5-methoxy-[1,1'-biphenyl]-2-amine are primarily governed by the electronic effects of the amine (-NH₂) and methoxy (-OCH₃) substituents, superimposed on the baseline values for a biphenyl system.
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Electronic Effects : Both -NH₂ and -OCH₃ are strong electron-donating groups (EDGs) through resonance (mesomeric effect). They increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, "shielding" the nuclei and shifting their signals to a lower frequency (upfield, lower ppm values).[2]
-
Anisotropy : The π-electron systems of the two aromatic rings generate their own magnetic fields upon application of an external field. This anisotropic effect causes protons located on the edge of the rings to be deshielded (shifted downfield), which is characteristic for aromatic protons.
-
Solvent Effects : The chemical shift of the amine protons (-NH₂) is highly sensitive to the choice of solvent, concentration, and temperature due to hydrogen bonding.[3][4] In protic or hydrogen-bond accepting solvents like DMSO-d₆, the -NH₂ signal will be downfield and often broad. In a less interactive solvent like CDCl₃, the signal will be further upfield. Aromatic protons can also experience shifts of up to 1.2 ppm depending on the solvent.[4][5]
Predicted ¹H NMR Spectrum Analysis
The predicted ¹H NMR chemical shifts are based on the known spectrum of biphenyl (protons typically resonate between 7.3-7.6 ppm in CDCl₃) and adjusted for the powerful shielding effects of the -NH₂ and -OCH₃ groups.[6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |
| H6 | 6.85 - 6.95 | Doublet (d) | 1H | ortho to -NH₂ and meta to -OCH₃. Strongly shielded by the amine group. Expected J ≈ 8.5 Hz. |
| H4 | 6.70 - 6.80 | Doublet of Doublets (dd) | 1H | para to -NH₂ and ortho to -OCH₃. Shielded by both groups. Expected J ≈ 8.5, 2.5 Hz. |
| H3 | 6.60 - 6.70 | Doublet (d) | 1H | meta to -NH₂ and para to -OCH₃. Shielded, especially by the methoxy group. Expected J ≈ 2.5 Hz. |
| -NH₂ | 3.50 - 5.00 (variable) | Broad Singlet (br s) | 2H | Highly variable chemical shift depending on solvent and concentration due to H-bonding.[3] |
| -OCH₃ (H7) | 3.80 - 3.90 | Singlet (s) | 3H | Typical chemical shift for an aromatic methoxy group. |
| H2'/H6' | 7.50 - 7.60 | Doublet or Multiplet (d/m) | 2H | Protons on the unsubstituted ring ortho to the other ring. Deshielded. |
| H3'/H5' | 7.40 - 7.50 | Triplet or Multiplet (t/m) | 2H | Protons on the unsubstituted ring meta to the other ring. |
| H4' | 7.30 - 7.40 | Triplet or Multiplet (t/m) | 1H | Proton on the unsubstituted ring para to the other ring. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted based on baseline values for biphenyl (aromatic region: 127-141 ppm) and known substituent chemical shift (SCS) effects for -NH₂ and -OCH₃.[7] The ipso-carbon attached to the amine group (C2) is expected to be significantly shielded, while the ipso-carbon attached to the methoxy group (C5) will be deshielded.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Prediction |
| C1 | 128 - 132 | Quaternary carbon linking the two rings. Shift influenced by adjacent -NH₂ group. |
| C2 | 142 - 146 | Ipso-carbon attached to -NH₂. Shielded relative to aniline's C-N (~146 ppm) due to other substituents.[8] |
| C3 | 98 - 102 | ortho to -OCH₃ and meta to -NH₂. Strongly shielded. |
| C4 | 115 - 119 | para to -NH₂ and meta to -OCH₃. Strongly shielded. |
| C5 | 158 - 162 | Ipso-carbon attached to -OCH₃. Strongly deshielded by the electronegative oxygen. |
| C6 | 105 - 109 | ortho to -NH₂ and para to -OCH₃. Very strongly shielded by both groups. |
| C7 (-OCH₃) | 55 - 56 | Typical chemical shift for an aromatic methoxy carbon.[9] |
| C1' | 140 - 142 | Quaternary ipso-carbon of the unsubstituted ring. |
| C2'/C6' | 129 - 131 | ortho-carbons on the unsubstituted ring. |
| C3'/C5' | 128 - 129 | meta-carbons on the unsubstituted ring. |
| C4' | 127 - 128 | para-carbon on the unsubstituted ring. |
Experimental Protocol for High-Quality NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-resolution 1D and 2D NMR spectra for a small organic molecule like 5-methoxy-[1,1'-biphenyl]-2-amine.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Mass: Weigh 10-25 mg of the compound for ¹H NMR. For a high-quality ¹³C spectrum, 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]
-
Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For compounds with poor solubility, or to resolve overlapping peaks, DMSO-d₆ or Acetone-d₆ can be used. Use a volume of 0.6-0.7 mL.[12][13]
-
Dissolution: Dissolve the sample in a small vial first, not directly in the NMR tube. This allows for gentle heating or vortexing to ensure complete dissolution.[10]
-
Filtering: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into a clean, high-quality NMR tube.[11]
-
Standard: Add an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[14]
-
-
Data Acquisition (on a ≥400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR: Acquire a standard 1D proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), and a longer acquisition time (1-2 hours) may be necessary depending on the sample concentration.[11][13]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY, HSQC, and HMBC spectra. These experiments are invaluable for connecting spin systems and confirming the overall structure.[15]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Use the calibrated ¹H spectrum to indirectly calibrate the ¹³C spectrum.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Advanced Spectral Analysis for Structural Verification
While 1D spectra provide initial assignments, 2D correlation experiments are essential for irrefutable proof of structure.[16]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two protons indicates they are coupled, typically through 2-3 bonds. This would confirm the connectivity of H3-H4 and H4-H6 on the substituted ring, and all adjacent protons on the unsubstituted ring.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign protonated carbons. For example, it would definitively link the proton signal at ~3.85 ppm to the methoxy carbon signal at ~55 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments.[18] Key expected HMBC correlations for 5-methoxy-[1,1'-biphenyl]-2-amine would include:
-
The methoxy protons (H7) to C5 and potentially C4/C6.
-
H6 to C2, C4, and C1'. This C1' correlation would be definitive proof of the biphenyl linkage.
-
H2'/H6' to C1, C1', and C3'/C5'.
-
Conclusion
The structural elucidation of 5-methoxy-[1,1'-biphenyl]-2-amine via NMR spectroscopy is a systematic process grounded in fundamental principles. The electron-donating amine and methoxy groups dominate the spectral features of the substituted ring, causing significant upfield shifts for ortho and para positions. A robust experimental protocol, beginning with meticulous sample preparation, is key to obtaining high-quality data. While 1D ¹H and ¹³C spectra provide strong evidence for the structure, the application of 2D NMR techniques like COSY, HSQC, and HMBC provides an orthogonal, self-validating dataset that allows for the complete and unambiguous assignment of every atom, ensuring the highest degree of scientific integrity for research and development applications.
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